molecular formula C12H8FNS B11889960 8-Fluoro-2-methylnaphtho[2,3-d]thiazole

8-Fluoro-2-methylnaphtho[2,3-d]thiazole

Cat. No.: B11889960
M. Wt: 217.26 g/mol
InChI Key: FNMPEPGLOXBNIK-UHFFFAOYSA-N
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Description

8-Fluoro-2-methylnaphtho[2,3-d]thiazole is a heterocyclic compound that contains a thiazole ring fused with a naphthalene moietyThe presence of a fluorine atom and a methyl group on the naphtho[2,3-d]thiazole scaffold enhances its chemical reactivity and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-fluoro-2-methylnaphtho[2,3-d]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-fluoronaphthalene with thioamide derivatives in the presence of a suitable catalyst. The reaction is usually carried out in an inert atmosphere at elevated temperatures to facilitate the formation of the thiazole ring .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 8-Fluoro-2-methylnaphtho[2,3-d]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

8-Fluoro-2-methylnaphtho[2,3-d]thiazole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Potential use in developing new therapeutic agents due to its unique structural features.

    Industry: Utilized in the development of fluorescent materials and dyes.

Mechanism of Action

The mechanism of action of 8-fluoro-2-methylnaphtho[2,3-d]thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the fluorine atom enhances its binding affinity and selectivity towards certain targets, making it a valuable compound in drug discovery .

Comparison with Similar Compounds

Uniqueness: This dual substitution pattern enhances its versatility in various scientific and industrial fields .

Properties

Molecular Formula

C12H8FNS

Molecular Weight

217.26 g/mol

IUPAC Name

8-fluoro-2-methylbenzo[f][1,3]benzothiazole

InChI

InChI=1S/C12H8FNS/c1-7-14-11-5-8-3-2-4-10(13)9(8)6-12(11)15-7/h2-6H,1H3

InChI Key

FNMPEPGLOXBNIK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)C=C3C(=C2)C=CC=C3F

Origin of Product

United States

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